molecular formula C20H18N4O2 B4259073 2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol

2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol

Cat. No.: B4259073
M. Wt: 346.4 g/mol
InChI Key: DJJOYVNHFZAZSJ-UHFFFAOYSA-N
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Description

2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol is a complex organic compound featuring a unique structure that includes a 1,2,4-oxadiazole ring, a pyrazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives . This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced to form the corresponding amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and electrophiles such as halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include the corresponding oxidized or reduced forms of the compound, as well as substituted derivatives with various functional groups introduced onto the phenyl rings .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 1,2,4-oxadiazole and pyrazole, such as:

Uniqueness

What sets 2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol apart is its unique combination of structural features, which can confer specific properties and activities not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[3-[3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-21-20(23-26-14)18-7-3-5-16(13-18)15-4-2-6-17(12-15)19-8-9-24(22-19)10-11-25/h2-9,12-13,25H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJOYVNHFZAZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC(=C2)C3=CC(=CC=C3)C4=NN(C=C4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol
Reactant of Route 2
2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol
Reactant of Route 3
2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol
Reactant of Route 4
2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol
Reactant of Route 5
2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol
Reactant of Route 6
2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol

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